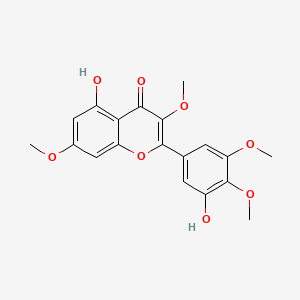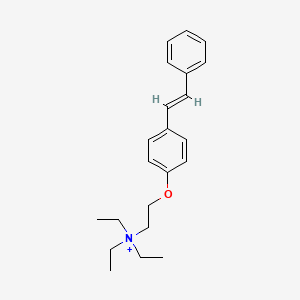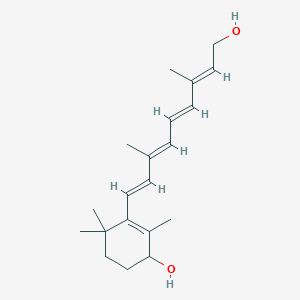
1-ナフチル-α-L-フコシド
説明
Naphthyl-alpha-L-fucoside, also known as 2-naphthyl-alpha-L-fucopyranoside, is a fucose-containing compound that has been widely used in scientific research due to its unique biochemical and physiological properties. This compound can be synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
フコシル化ヒトミルクオリゴ糖 (HMOs) の製造
1-ナフチル-α-L-フコシドは、フコシル化HMOsの酵素合成に使用されます。これらのオリゴ糖は、母乳を与えられた乳児における免疫システムの発達や腸の健康など、生理学的機能において重要です。 この化合物は、α-L-フコシダーゼの基質として機能し、フコシンターゼとして機能するように修飾され、生体活性グリカンを生成します .
プレバイオティック化合物の開発
この化合物は、2'-フコシルラクトースや3'-フコシルラクトースなどのフコシルラクトースの合成に役立ち、プレバイオティック効果があります。 これらの合成された化合物は、有害な細菌を刺激することなく、ラクトバチルスやビフィドバクテリウムなどの有益な腸内細菌の増殖を促進します .
α-L-フコシダーゼの酵素基質
1-ナフチル-α-L-フコシドは、α-L-フコシダーゼのクロモジェニックおよび蛍光基質として、酵素活性の検出と測定に役立ちます。 加水分解により、2-ナフトールが放出され、染色試薬と結合してアゾ染料を形成するか、蛍光分析によって検出されます .
コリネバクテリウム・グルタミクスの阻害剤
1-ナフチル-α-L-フコシドは、その代謝に関与する酵素に結合することにより、コリネバクテリウム・グルタミクスの増殖を阻害することが示されています。 この用途は、細菌の増殖を研究する上で重要であり、細菌の個体数を制御することに影響を与える可能性があります .
組織化学的研究
この化合物は、α-フコシダーゼの組織化学的基質として評価されています。 この用途は、組織内の酵素活性の可視化に重要であり、さまざまな病気の診断と研究に役立ちます .
糖生物学研究
糖生物学では、1-ナフチル-α-L-フコシドは、糖鎖修飾プロセスとその機能を研究するために使用されます。 これは、生理学的および病理学的活動におけるフコース含有糖鎖の役割を理解するためのモデル化合物として役立ちます .
作用機序
Target of Action
The primary target of Naphthyl-alpha-L-fucoside, also known as 2-Naphthyl alpha-L-fucopyranoside, is the enzyme α-L-Fucosidase . This enzyme belongs to the glycoside hydrolase family 29 (GH29) and plays important roles in several biological processes . It is also used as a marker for detecting hepatocellular carcinoma .
Mode of Action
Naphthyl-alpha-L-fucoside acts as a chromogenic substrate for α-L-Fucosidase . Upon hydrolyzation by the enzyme, 2-naphthol is released . This compound can then couple with a suitable staining reagent, such as hexazonium p-rosaniline, to form the corresponding azo-dye .
Biochemical Pathways
The action of Naphthyl-alpha-L-fucoside primarily affects the biochemical pathways involving fucosides. α-L-Fucosidases, which catalyze the hydrolysis of fucosides and/or the transfer of fucosyl residue, have been characterized and modified into a trans-fucosylation mode or, further, engineered to function as “fucosynthase” . This can be employed for the enzymatic synthesis of bioactive glycans, including fucosylated human milk oligosaccharides (HMOs) .
Result of Action
The hydrolyzation of Naphthyl-alpha-L-fucoside by α-L-Fucosidase results in the release of 2-naphthol . This compound can then be detected by fluorescence analysis or form an azo-dye when coupled with a suitable staining reagent . This provides a useful tool for studying the activity of α-L-Fucosidase and the pathways it influences.
生化学分析
Biochemical Properties
Naphthyl-alpha-L-fucoside plays a significant role in biochemical reactions, primarily as a substrate for alpha-L-fucosidases. Alpha-L-fucosidases are enzymes that hydrolyze the glycosidic bond between fucose and other sugars. In the presence of Naphthyl-alpha-L-fucoside, these enzymes catalyze the cleavage of the glycosidic bond, releasing naphthol and L-fucose. This interaction is crucial for studying the activity and specificity of alpha-L-fucosidases .
Cellular Effects
Naphthyl-alpha-L-fucoside influences various cellular processes by acting as a substrate for alpha-L-fucosidases. These enzymes are involved in the degradation of fucosylated glycoconjugates, which are essential components of cell membranes and extracellular matrices. By facilitating the breakdown of these glycoconjugates, Naphthyl-alpha-L-fucoside can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of fucosylated glycoconjugates can alter cell-cell interactions and modulate immune responses .
Molecular Mechanism
The molecular mechanism of Naphthyl-alpha-L-fucoside involves its interaction with alpha-L-fucosidases. Upon binding to the active site of the enzyme, Naphthyl-alpha-L-fucoside undergoes hydrolysis, resulting in the release of naphthol and L-fucose. This reaction is facilitated by the catalytic residues of the enzyme, which stabilize the transition state and lower the activation energy. The binding interactions between Naphthyl-alpha-L-fucoside and alpha-L-fucosidases are highly specific, ensuring efficient catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthyl-alpha-L-fucoside can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation. In in vitro studies, the hydrolysis of Naphthyl-alpha-L-fucoside by alpha-L-fucosidases can be monitored over time to assess enzyme activity and stability. Long-term effects on cellular function can also be observed in in vivo studies, where the compound’s impact on cell signaling and metabolism is evaluated .
Dosage Effects in Animal Models
The effects of Naphthyl-alpha-L-fucoside vary with different dosages in animal models. At low doses, the compound can effectively serve as a substrate for alpha-L-fucosidases without causing significant toxicity. At high doses, Naphthyl-alpha-L-fucoside may exhibit toxic effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable response .
Metabolic Pathways
Naphthyl-alpha-L-fucoside is involved in metabolic pathways related to the degradation of fucosylated glycoconjugates. The compound is hydrolyzed by alpha-L-fucosidases, releasing L-fucose, which can enter various metabolic pathways. L-fucose is a key component of glycoproteins and glycolipids, and its metabolism is essential for maintaining cellular function. The interaction of Naphthyl-alpha-L-fucoside with alpha-L-fucosidases highlights its role in regulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Naphthyl-alpha-L-fucoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can be hydrolyzed by alpha-L-fucosidases. The transport and distribution of Naphthyl-alpha-L-fucoside are crucial for its biochemical activity and effectiveness as a substrate .
Subcellular Localization
The subcellular localization of Naphthyl-alpha-L-fucoside is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where alpha-L-fucosidases are active. This localization ensures that Naphthyl-alpha-L-fucoside is efficiently hydrolyzed, allowing for precise regulation of cellular processes. The activity and function of Naphthyl-alpha-L-fucoside are closely linked to its subcellular distribution .
特性
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9-,13+,14+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUQSUBZOKELZ-FITDYDNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212907 | |
| Record name | Naphthyl-alpha-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63503-05-9 | |
| Record name | 2-Naphthalenyl 6-deoxy-α-L-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63503-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthyl-alpha-L-fucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthyl-alpha-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl 6-deoxy-α-L-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Naphthyl-alpha-L-fucoside as a histochemical substrate for alpha-L-fucosidase activity?
A: While Naphthyl-alpha-L-fucoside is readily hydrolyzed by alpha-L-fucosidase in homogenized tissue samples [], it is not recommended for histochemical applications. This is because commonly used procedures, like aldehyde fixation and diazonium salt staining, significantly inhibit alpha-L-fucosidase activity (up to 90% and 85-98% respectively) []. This inhibition is much more pronounced compared to other glycosidases, making Naphthyl-alpha-L-fucoside unsuitable for accurately visualizing alpha-L-fucosidase activity in tissue sections.
Q2: What are the advantages of using Naphthyl-alpha-L-fucoside in biochemical assays for alpha-L-fucosidase activity?
A: Naphthyl-alpha-L-fucoside, particularly the 1-naphthyl isomer, presents a valuable alternative to p-nitrophenyl alpha-L-fucoside in fluorometric assays for measuring alpha-L-fucosidase activity []. This method allows for sensitive detection of the enzyme in various rat organs, which exhibit a wide range of alpha-L-fucosidase activity levels [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)






![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)
![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)
![(2R,3R,6R,7R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1238236.png)


